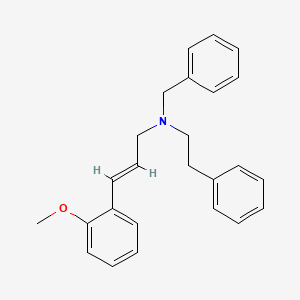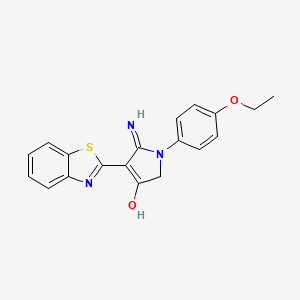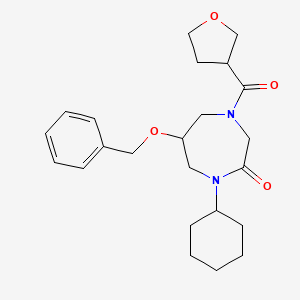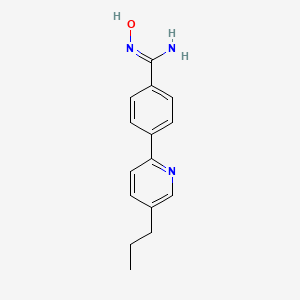![molecular formula C20H23FN2 B6043390 1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-phenyl-3-piperidinamine](/img/structure/B6043390.png)
1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-phenyl-3-piperidinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-N-phenyl-3-piperidinamine is a chemical compound that belongs to the class of phenylpiperidine derivatives. It is also known as FPPP and is commonly used in scientific research for its potential applications in the field of pharmacology. FPPP has been found to exhibit a range of biochemical and physiological effects, making it a promising candidate for further investigation.
作用機序
The exact mechanism of action of FPPP is not yet fully understood. However, it has been suggested that FPPP acts as a dopamine receptor antagonist, which may contribute to its antipsychotic effects. FPPP has also been found to inhibit the reuptake of serotonin and norepinephrine, which may contribute to its analgesic and anti-inflammatory effects.
Biochemical and Physiological Effects:
FPPP has been found to exhibit a range of biochemical and physiological effects. It has been reported to have analgesic and anti-inflammatory effects, which may be attributed to its ability to inhibit the reuptake of serotonin and norepinephrine. FPPP has also been found to have antipsychotic effects, which may be due to its ability to act as a dopamine receptor antagonist.
実験室実験の利点と制限
FPPP has several advantages for use in lab experiments. It is readily available and easy to synthesize, making it a cost-effective option for researchers. FPPP has also been extensively studied, and its pharmacological activities are well-documented. However, one of the limitations of FPPP is its potential toxicity, which may limit its use in certain experiments.
将来の方向性
There are several future directions for the study of FPPP. Further investigation is needed to fully understand the mechanism of action of FPPP and its potential applications in the treatment of neurological disorders. Additionally, the potential toxicity of FPPP needs to be further investigated to determine its safety for use in humans. Further research is also needed to explore the potential applications of FPPP in other areas such as cancer treatment and drug addiction therapy.
In conclusion, FPPP is a promising compound with potential applications in the field of pharmacology. Its ability to exhibit a range of pharmacological activities makes it a promising candidate for further investigation. Further research is needed to fully understand the mechanism of action of FPPP and its potential applications in the treatment of various disorders.
合成法
The synthesis of FPPP involves the reaction of 1-phenylpiperidin-3-amine with 4-fluorocinnamaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified through recrystallization to obtain a pure form of FPPP. This synthesis method has been reported in various scientific literature and has been found to be efficient and reliable.
科学的研究の応用
FPPP has been extensively studied for its potential applications in the field of pharmacology. It has been found to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and antipsychotic effects. FPPP has also been reported to have potential applications in the treatment of various neurological disorders such as Parkinson's disease, Alzheimer's disease, and schizophrenia.
特性
IUPAC Name |
1-[(E)-3-(4-fluorophenyl)prop-2-enyl]-N-phenylpiperidin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2/c21-18-12-10-17(11-13-18)6-4-14-23-15-5-9-20(16-23)22-19-7-2-1-3-8-19/h1-4,6-8,10-13,20,22H,5,9,14-16H2/b6-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDVVUEPEEYCOAM-GQCTYLIASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC=CC2=CC=C(C=C2)F)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C/C=C/C2=CC=C(C=C2)F)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2,6-diethylphenyl)-2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B6043325.png)
![N-(cyclopropylmethyl)-5-[(3-ethyl-4-isopropyl-1-piperazinyl)carbonyl]-2-pyridinamine](/img/structure/B6043327.png)
![1-[(2-methoxy-1-naphthyl)methyl]-4-(3-phenyl-2-propen-1-yl)piperazine](/img/structure/B6043329.png)
![1-[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6043339.png)

![3-[(1-adamantylamino)methyl]-1-(cyclobutylmethyl)-3-hydroxy-2-piperidinone](/img/structure/B6043348.png)
![ethyl 3-{[(2-methoxyphenyl)amino]carbonyl}pyrazine-2-carboxylate](/img/structure/B6043351.png)
![3-benzyl-5-propyl-3,6-dihydro-7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B6043357.png)
![[1-{[2-(methylthio)-5-pyrimidinyl]methyl}-3-(3-phenylpropyl)-3-piperidinyl]methanol](/img/structure/B6043373.png)

![3-(2-chlorophenyl)-3-(3-hydroxyphenyl)-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]propanamide](/img/structure/B6043380.png)

![1-[(dimethylamino)sulfonyl]-N-(3-ethoxybenzyl)-4-piperidinecarboxamide](/img/structure/B6043404.png)